2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid
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Overview
Description
2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid is a synthetic organic compound with the molecular formula C12H23NO6 and a molecular weight of 277.31412 g/mol . This compound is characterized by the presence of tert-butoxycarbonyl (Boc) and methoxymethoxy (MOM) protecting groups, which are commonly used in organic synthesis to protect functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid typically involves the protection of amino and hydroxyl groups using Boc and MOM groups, respectively. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The hydroxyl group is then protected using methoxymethyl chloride (MOM-Cl) under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the protected amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid involves its interaction with specific molecular targets. The Boc and MOM protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions. The compound can interact with enzymes and proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a phenyl group instead of methoxymethoxy and methyl groups.
2-tert-Butoxycarbonylamino-3-hydroxy-3-methyl-butyric acid: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
Uniqueness
2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid is unique due to the presence of both Boc and MOM protecting groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research .
Properties
Molecular Formula |
C12H23NO6 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
3-(methoxymethoxy)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23NO6/c1-11(2,3)19-10(16)13-8(9(14)15)12(4,5)18-7-17-6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
InChI Key |
KPUCEMMBUYOIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OCOC |
Origin of Product |
United States |
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